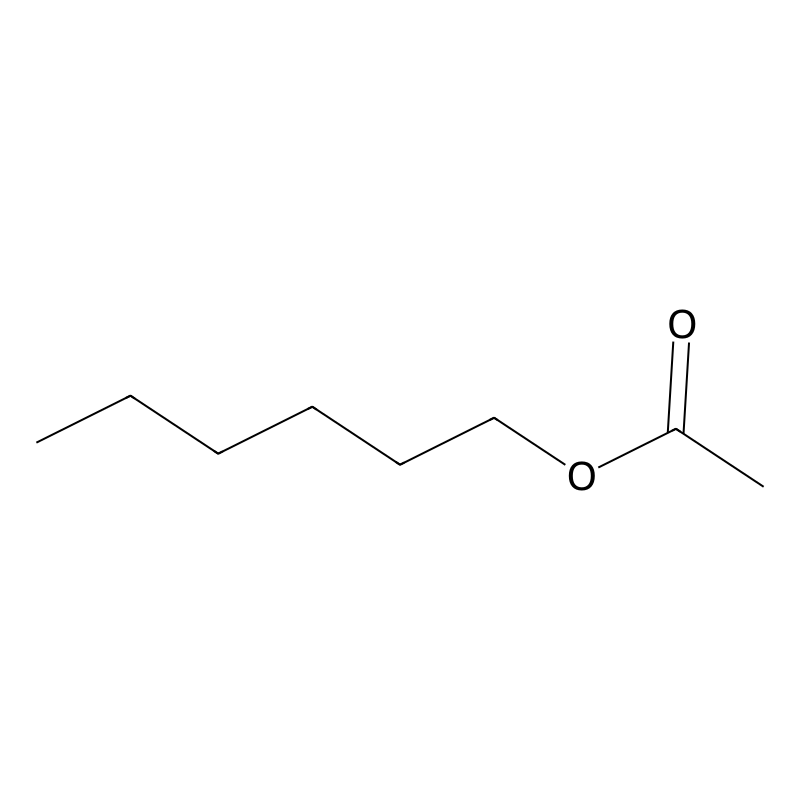Hexyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Very soluble in alcohol and ether
In water, 511 mg/L at 25 °C
0.511 mg/mL at 25 °C
soluble in alcohol, ether; insoluble in water
1 ml in 1 ml 95% alcohol (in ethanol)
Canonical SMILES
Food Science and Biomarker Research
Flavor Profile and Detection
Hexyl acetate is a naturally occurring ester found in various fruits like apples, pears, and pineapples. Researchers utilize its distinct fruity aroma and taste for various purposes. For instance, studies have explored its role in contributing to the overall flavor profile of fruits and alcoholic beverages. Additionally, its presence can be a potential indicator of fruit consumption in dietary studies.
Food Spoilage Detection
The characteristic fruity odor of Hexyl acetate can also be an indicator of food spoilage. Scientific studies have investigated the volatile compounds released by fruits during spoilage, with Hexyl acetate being identified as a potential marker for spoilage detection in certain fruits [].
Biological Applications
- Insect Communication: Research has explored the role of Hexyl acetate in insect communication. Studies suggest that some insect species, like bees and wasps, utilize Hexyl acetate as a pheromone, a chemical signal for communication. Understanding these pheromones can be valuable in pest control and agricultural research.
Note:
- While the scientific research applications of Hexyl acetate are ongoing, the areas mentioned above represent some of the key areas of exploration.
Hexyl acetate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 144.21 g/mol. It is a colorless liquid characterized by a mild, sweet odor reminiscent of fruit, which contributes to its use in flavoring and fragrance applications. Hexyl acetate is insoluble in water but highly soluble in alcohols and ethers, making it useful as a solvent for various resins, polymers, fats, and oils. Its flash point is around 113°F (45°C), indicating that it poses a moderate fire risk under certain conditions .
Hexyl acetate undergoes typical ester reactions, including hydrolysis, where it reacts with water in the presence of an acid or base to yield hexanol and acetic acid. This reaction is generally favored under acidic conditions. Additionally, hexyl acetate can react with strong oxidizing agents, which may lead to vigorous reactions. The compound is stable under normal conditions but can form explosive mixtures in air if ignited .
Hexyl acetate can be synthesized through several methods:
- Esterification: The most common method involves the reaction of hexanol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid). This process typically requires heating to facilitate the reaction.
- Transesterification: Hexyl acetate can also be produced by transesterifying another ester with hexanol.
- Fermentation: In some cases, hexyl acetate can be derived from biological processes involving fermentation of sugars by specific strains of yeast that produce esters as byproducts .
Hexyl acetate has a variety of applications across different industries:
- Solvent: It is widely used as a solvent for paints, coatings, and adhesives due to its ability to dissolve various organic compounds.
- Flavoring Agent: Its fruity aroma makes it suitable for use in food flavorings and fragrances.
- Aerosol Propellant: Hexyl acetate serves as a propellant in aerosol formulations.
- Chemical Intermediate: It is utilized in the synthesis of other chemicals .
Research on hexyl acetate's interactions primarily focuses on its reactivity with other chemicals and its biological effects. Studies indicate that while it does not react violently with water or common materials under standard conditions, it can form hazardous mixtures when combined with strong oxidizers. Its biological interactions suggest potential irritant effects on human tissues upon exposure .
Hexyl acetate shares structural similarities with other esters but has unique properties that distinguish it from them. Below are comparisons with similar compounds:
| Compound Name | Molecular Formula | Odor Characteristic | Common Uses |
|---|---|---|---|
| Ethyl acetate | Fruity | Solvent, flavoring | |
| Butyl acetate | Fruity | Solvent, paint additive | |
| Octyl acetate | Fruity | Solvent, flavoring | |
| Methyl acetate | Sweet | Solvent in coatings |
Uniqueness of Hexyl Acetate:
- Chain Length: Hexyl acetate has a longer carbon chain compared to methyl and ethyl acetates, which contributes to its distinct odor profile and solubility characteristics.
Physical Description
Liquid
colourless liquid with a fruity odou
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
171.5 °C
Flash Point
113 °F (45 °C) (Closed cup)
Heavy Atom Count
Taste
Density
0.8779 g/cu cm at 15 °C
0.868-0.872
Odor
Sweet ester odo
Decomposition
Melting Point
-80.9 °C
-81°C
UNII
Vapor Pressure
1.32 mm Hg at 25 °C
Wikipedia
Use Classification
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Methods of Manufacturing
From primary and sec-hexyl alcohols
General Manufacturing Information
All other chemical product and preparation manufacturing
Fragrances
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Acetic acid, hexyl ester: ACTIVE
Hexanol, acetate, branched and linear: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.







